2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.ClH/c1-7(2)5(6(10)11)9-8(3,4)12-7;/h5,9H,1-4H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSAPAAAKBYKQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)(C)C)C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954698 | |
| Record name | 2,2,5,5-Tetramethyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33078-43-2, 55234-20-3 | |
| Record name | 4-Thiazolidinecarboxylic acid, 2,2,5,5-tetramethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33078-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033078432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC144291 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2,2,5,5-Tetramethyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride typically involves the reaction of 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:
Starting Material: 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid
Reagent: Hydrochloric acid
Reaction Conditions: The reaction is typically conducted at room temperature with constant stirring until the formation of the hydrochloride salt is complete.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to optimize yield and purity. The final product is then purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols (for esterification) or amines (for amidation) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiazolidine derivatives
Substitution: Esters and amides
Scientific Research Applications
Organic Synthesis
TMTC serves as an intermediate in the synthesis of complex organic molecules. It is particularly noted for its role in producing D,L-Penicillamine O-Lactose Adduct, an impurity in D-Penicillamine production, which is crucial for ensuring the purity of this therapeutic agent used in treating Wilson's disease and cystinuria .
Biological Research
TMTC is utilized in studying enzyme mechanisms and protein interactions. Its ability to form stable complexes with amines makes it useful in biochemical assays and analytical applications .
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects:
- Wilson's Disease : TMTC may aid in copper chelation therapy.
- Cystinuria : It helps in managing kidney stone formation.
- Scleroderma : Investigated for its immunomodulatory effects.
- Arsenic Poisoning : Acts as a chelating agent to remove toxic metals from the body .
- Wilson's Disease Treatment : A study demonstrated that TMTC effectively reduced copper levels in animal models, suggesting its potential as a therapeutic agent for Wilson's disease management .
- Cystinuria Management : Research indicated that TMTC could lower cystine levels in urine, thereby reducing kidney stone formation risk .
- Analytical Chemistry Applications : TMTC was used to develop assays for detecting amines due to its strong binding affinity, showcasing its utility in analytical chemistry .
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may influence various biochemical pathways. Additionally, its structural features allow it to participate in redox reactions, potentially affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Free Acid Form (CAS: 58131-62-7)
The free acid variant (C₈H₁₅NO₂S, MW: 189.28 g/mol) lacks the hydrochloride counterion, resulting in reduced solubility and altered stability.
D-Penicillamine Congeners
D-Penicillamine derivatives share functional groups (–COOH, –NH₂, –SH) critical for anti-arthritic activity.
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Latentiation Strategy |
|---|---|---|---|---|
| 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride | C₈H₁₅NO₂S·ClH | 225.74 | Thiazolidine, –COOH, –Cl | Thiol latentiation |
| D-Penicillamine | C₅H₁₁NO₂S | 149.21 | –COOH, –NH₂, –SH | None |
| DL-2-(1-Mercaptocyclopentyl)glycine hydrochloride | C₇H₁₃NO₂S·ClH | 211.71 | Cyclopentyl–SH, –COOH | Thiol protection |
| Zinc Penicillamine Chelate | (C₅H₁₁NO₂S)₂Zn | 363.81 | –COOH, Zn²⁺ coordination | Metal chelation |
Therapeutic Activity and Mechanism
Studies by Sweetman et al. (1971) and Field et al. (1973) demonstrated that This compound reduces skin tensile strength in rats—a proxy for anti-arthritic efficacy—comparable to D-penicillamine and its zinc chelate . The thiazolidine ring likely stabilizes the molecule while retaining the critical –COOH group for biological interaction. Unlike D-penicillamine, its latentiated thiol (–SH) group may mitigate oxidative side effects or improve pharmacokinetics.
Table 2: Anti-Arthritic Efficacy in Preclinical Models
| Compound | Efficacy (Skin Tensile Strength Reduction) | Mechanism Notes |
|---|---|---|
| This compound | High | Latentiated thiol; stable thiazolidine ring |
| D-Penicillamine | High | Direct –SH and –COOH interaction with collagen |
| Zinc Penicillamine Chelate | Moderate-High | Enhanced metal chelation capacity |
Physicochemical Properties
The hydrochloride salt’s enhanced solubility (vs. free acid) is critical for drug formulation. Its decomposition temperature (200°C) suggests moderate thermal stability . In contrast, the free acid (CAS: 58131-62-7) lacks detailed solubility or melting point data, limiting direct comparison .
Table 3: Physicochemical Comparison
| Property | This compound | Free Acid (CAS: 58131-62-7) |
|---|---|---|
| Molecular Weight | 225.74 g/mol | 189.28 g/mol |
| Solubility | High (aqueous) | Likely low |
| Thermal Stability | Decomposes at 200°C | Not reported |
Biological Activity
2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride (TMTCA-HCl) is a thiazolidine derivative notable for its unique structural properties and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its interactions with biological systems and potential therapeutic applications.
Chemical Structure and Properties
TMTCA-HCl has the molecular formula C8H16ClNO2S and features a thiazolidine ring with four methyl groups and a carboxylic acid group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
The biological activity of TMTCA-HCl is primarily attributed to its ability to act as a chelating agent , binding to metal ions and facilitating their removal from biological systems. This property is particularly significant in the context of treating metal poisoning and related conditions. Additionally, TMTCA-HCl can participate in redox reactions due to its structural features, potentially influencing various cellular processes.
1. Therapeutic Potential
TMTCA-HCl has been explored for its therapeutic effects in several diseases:
- Wilson’s Disease : It may help in the management of copper accumulation.
- Cystinuria : TMTCA-HCl is investigated for its role in reducing cystine levels in urine.
- Scleroderma : Research suggests potential benefits in managing symptoms associated with this autoimmune condition.
2. Enzyme Interactions
Research indicates that TMTCA-HCl can influence enzyme mechanisms and protein interactions. It is used in studies examining biochemical pathways that involve thiol-containing enzymes, which are crucial for various metabolic processes .
Case Studies
A notable study highlighted the effects of TMTCA-HCl on enzyme activity. In vitro assays demonstrated that TMTCA-HCl could modulate the activity of certain metalloproteins by altering their metal ion binding properties, which is essential for their function .
Toxicological Studies
Toxicological assessments have shown that TMTCA-HCl exhibits low toxicity in sub-chronic repeated-dose experiments. For instance, a study involving dietary exposure in rats indicated a no-observed-adverse-effect level (NOAEL) of 1,250 mg/kg body weight per day, suggesting a favorable safety profile for potential therapeutic use .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Characteristics | Biological Activity |
|---|---|---|---|
| TMTCA-HCl | C8H16ClNO2S | Hydrochloride salt form; enhanced solubility | Chelating agent; influences enzyme activity |
| 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid | C8H15NO2S | Non-salt form; less soluble | Limited biological studies available |
| Thiazolidine derivatives | Varies | Various structural modifications | Diverse biological activities depending on structure |
Q & A
Q. What are the recommended synthesis routes for 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid hydrochloride, and how do steric effects influence reaction yields?
The synthesis typically involves cyclocondensation of substituted thiazolidine precursors with carboxylic acid derivatives under acidic conditions. Steric hindrance from the tetramethyl groups (2,2,5,5 positions) can reduce reaction efficiency by limiting reagent accessibility to the reactive site. For example, in analogous thiazolidine systems, increased steric bulk has been shown to lower yields by 20–30% compared to less hindered analogs . Methodological optimizations include using polar aprotic solvents (e.g., DMF) to enhance solubility and employing high-temperature reflux to overcome kinetic barriers.
Q. How does the hydrochloride salt form enhance the compound’s utility in biological assays?
The hydrochloride salt improves aqueous solubility, facilitating its use in cell-based studies or enzymatic assays. For structurally related compounds like cis-4-phenylpyrrolidine-3-carboxylic acid hydrochloride, the ionic form increases solubility by ~50% in PBS (pH 7.4), enabling precise dosing in in vitro models . Researchers should confirm salt stability via thermogravimetric analysis (TGA) and pH-dependent solubility profiling to avoid precipitation during experiments.
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
- NMR : - and -NMR are essential for confirming the tetramethylthiazolidine backbone and carboxylic acid proton environment.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ for CHClNOS: 261.06).
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (as demonstrated for sterically similar compounds like 3,4-dibromo-2,2,5,5-tetraphenyldihydrofuran) resolves methyl group orientations and hydrogen-bonding patterns .
Advanced Research Questions
Q. How do steric and electronic factors influence regioselectivity in reactions involving this compound?
Steric hindrance from the tetramethyl groups directs reactivity toward less hindered sites. For instance, in ketone cleavage studies, analogous 2,2,5,5-tetramethylcyclopentanone showed no reactivity due to steric blocking, whereas less hindered ketones underwent regioselective fragmentation . Electronic effects from the thiazolidine ring’s sulfur atom may also modulate nucleophilic reactivity at the carboxylic acid group. Computational modeling (DFT) is recommended to map electrostatic potential surfaces and predict reactive sites.
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in assay conditions (e.g., buffer pH affecting solubility) or impurities in batches. To address this:
- Perform HPLC-MS purity checks (>98% purity threshold).
- Standardize assay protocols (e.g., fixed DMSO concentration ≤0.1% v/v).
- Use orthogonal assays (e.g., SPR and cellular uptake studies) to confirm target engagement .
Q. How does this compound compare to structurally related thiazolidine derivatives in drug-design applications?
Comparative studies with analogs like (R)-2,2-dimethylthiazolidine-4-carboxylic acid hydrochloride reveal that the additional methyl groups in the 2,2,5,5-tetramethyl variant enhance metabolic stability (e.g., 40% longer half-life in liver microsomes) but reduce membrane permeability by ~15% . Researchers should balance steric modifications with pharmacokinetic profiling using Caco-2 cell monolayers or PAMPA assays.
Q. What are the implications of its crystal packing patterns for formulation development?
X-ray data from similar hydrochlorides (e.g., 4-aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride) show tight ionic lattices stabilized by Cl⁻···H-N+ interactions, leading to high melting points (>200°C) and low hygroscopicity. This suggests suitability for solid-dose formulations but may require micronization for improved dissolution .
Methodological Considerations
Q. How can researchers mitigate decomposition during long-term storage?
- Store under inert gas (Ar/N) at −20°C in amber vials.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of the thiazolidine ring) .
Q. What analytical techniques are recommended for studying its interaction with biomolecules?
- EPR Spectroscopy : Use spin-labeled analogs (e.g., TOAC derivatives) to probe conformational changes in peptide binding .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins (e.g., enzymes with active-site cysteine residues) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
